molecular formula C6H10O5 B073917 Lichenan CAS No. 1402-10-4

Lichenan

Cat. No. B073917
CAS RN: 1402-10-4
M. Wt: 162.14 g/mol
InChI Key: CXKKSSKKIOZUNR-ZLUOBGJFSA-N
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Description

Lichenan, also known as lichenin or moss starch, is a complex glucan found in certain species of lichens . It can be extracted from Cetraria islandica, commonly known as Iceland moss . Lichenan has been studied since about 1957 .


Synthesis Analysis

Lichenan is a linear, 1,3:1,4-β-D glucan with a structure similar to that of barley and oat β-glucans . Among the carbon sources examined, rice straw triggered a greater increase in the expression of cel12A than 1% lactose or 0.1% glucose, indicating specific induction by rice straw .


Molecular Structure Analysis

Chemically, lichenan is a mixed-linkage glucan, consisting of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds .


Chemical Reactions Analysis

Due to the complex composition of lichenan, lichenase alone cannot always hydrolyze it efficiently. Carbohydrate-binding modules (CBMs) and lytic polysaccharide monooxygenases (LPMOs) have been confirmed to increase the hydrolysis efficiency of lichenases .


Physical And Chemical Properties Analysis

Lichenan is a complex glucan with a variable molar mass . Its physical and chemical properties are influenced by its chemical structure, which consists of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds .

Scientific Research Applications

  • Antiviral Applications :

    • Lichenan exhibits significant antiviral activity against mechanically-transmitted viruses across different taxonomic groups. It inhibits symptom development and virus accumulation in plants like Nicotiana tabacum and N. benthamiana. Specifically, it reduces the number of necrotic lesions caused by viruses, suggesting that early events of virus replication are affected. This antiviral effect is restricted to the leaf area of application and is most effective when applied directly to the inoculum (Stübler & Buchenauer, 1996).
  • Biopharmaceutical Potential :

    • Lichen-derived bioactive compounds, including lichenan, have shown potential as antimicrobial, antioxidant, and cytotoxic agents. They can be important in developing new formulations or technologies for human health benefits. Lichenan, along with other polysaccharides from lichens like isolichenan and galactomannan, are of interest for pharmaceutical applications (Zambare & Christopher, 2012).
  • Antioxidant and Antimicrobial Activities :

    • Lichenan and other lichen-derived substances have demonstrated antioxidant, antimicrobial, and anticancer activities. These compounds have shown strong antioxidant effects, including free radical scavenging, reducing power, and superoxide anion radical scavenging. They also exhibit strong antimicrobial activity against a range of bacterial and fungal strains, as well as potent anticancer activity (Kosanić et al., 2012).
  • Environmental and Bioindicator Applications :

    • Lichens, including those containing lichenan, are used as bioindicators of air quality. Their diversity and responses to environmental changes provide valuable information about the quality of ecosystems and the level of pollution. Studies have highlighted the potential of using lichen diversity in environmental forensics to evaluate the effects of pollutants and support epidemiological studies (Loppi, 2019).

Safety And Hazards

When handling lichenan, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Despite the fact that lichens are one of the more promising reservoirs of low-molecular weight secondary compounds demonstrating some level of biological activity, their pharmaceutical potential has not been fully explored due to their slow growing nature and difficulties in their artificial cultivation . Many researchers are still working hard to discover and identify the novel lead compounds from lichens .

properties

IUPAC Name

(2S,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4-10H,1H2/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKKSSKKIOZUNR-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@@H]([C@H]([C@@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930736
Record name 1,5-Anhydrohex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol

CAS RN

1402-10-4
Record name 1,5-Anhydrohex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lichenan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,890
Citations
S Demleitner, J Kraus, G Franz - Carbohydrate research, 1992 - Elsevier
… The curdlan derivatives and the lichenan derivative with few glucosyl … for the lichenan derivatives) indicated considerable degradation (c$, 85 000 for curdlan and 300 000 for lichenan), …
Number of citations: 103 www.sciencedirect.com
S Demleitner, J Kraus, G Franz - Carbohydrate research, 1992 - Elsevier
… curdlan or the (l-+3)/( 1+4)-linked-/YDglucan lichenan and to assess their antitumour activity… To a suspension of lichenan or curdlan in 2-propanol(l0 mL) at 85” (reflux) was added a …
Number of citations: 71 www.sciencedirect.com
PAJ Gorin, M Iacomini - Carbohydrate Research, 1984 - Elsevier
… lichenan, which fornied on cooling, was removed in the usual way. The supematant solution was evaporated, frozen, and following slow thawing at 4” further insoluble lichenan … lichenan…
Number of citations: 141 www.sciencedirect.com
DM Zacharski, S Esch, S König, M Mormann, S Brandt… - Fitoterapia, 2018 - Elsevier
… for this study, lichenan was used, as this … Lichenan in this study stands for other mixed linked β-1,3/1,4 glucans (eg Avena glucan, Barley glucan etc.) which have similarities to lichenan …
Number of citations: 19 www.sciencedirect.com
ES Olafsdottir, K Ingólfsdottir - Planta medica, 2001 - thieme-connect.com
… lichenan and isolichenan isolated from Cetraria islandica in 1813 by Berzelius [16]. Lichenan … A number of β-glucans with lichenan-type of structures differing in the ratio of (1→ 3) and (1…
Number of citations: 180 www.thieme-connect.com
D Stübler, H Buchenauer - Journal of Phytopathology, 1996 - Wiley Online Library
… lichenan was restricted to the leaf‐area of application. Depending on the time of application, the strongest effect was achieved when lichenan … Viral inhibition caused by lichenan results …
Number of citations: 60 onlinelibrary.wiley.com
M Baron, M Iacomini, ES Fantat, PAJ Gorin - Phytochemistry, 1991 - Elsevier
… The polysaccharide is mainly lichenan, which was isolated in a … Our lichenan and isolichenan are structurally identical to … ing Smith degradation of lichenan, isolichcnan and galactoman…
Number of citations: 19 www.sciencedirect.com
O Blanco, A Crespo, JA Elix, DL Hawksworth… - Taxon, 2004 - Wiley Online Library
… -type lichenan. The phylogeny of the parmelioid lichens containing Xanthoparmelia-type lichenan … Our results indicate that the lichens containing Xanthoparmelia-type lichenan form a …
Number of citations: 198 onlinelibrary.wiley.com
R Anish, M Rao - Biochimie, 2007 - Elsevier
… lichenan and xylan. A kinetic method was used to analyze the active site that hydrolyzes lichenan and … of the enzyme to hydrolyse both lichenan and xylan confirmed the results of kinetic …
Number of citations: 11 www.sciencedirect.com
S Shibata - 1973 - dl.nsf.gov.lk
… Enzymatic hydrolysis of lichenan gave przcise information about the sequence of linkages … The above results revealed that lichenan consists of tetrameric Glc ,bl + 3 Glc ,bl + 4 Glc pl + 4 …
Number of citations: 28 dl.nsf.gov.lk

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